Home > Products > Screening Compounds P68977 > 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one -

2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

Catalog Number: EVT-11794115
CAS Number:
Molecular Formula: C35H36N2O5
Molecular Weight: 564.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. The molecular formula of this compound is C35_{35}H36_{36}N2_2O5_5, indicating the presence of nitrogen and oxygen alongside carbon and hydrogen, which contribute to its chemical reactivity and stability. The compound features a bicyclo[3.3.1]nonane core characterized by its rigidity, which may enhance its interaction with biological targets due to the presence of four 2-methoxyphenyl groups that improve solubility .

Source

The compound has been studied extensively in the context of medicinal chemistry due to its structural characteristics and potential therapeutic applications. Research indicates that similar compounds exhibit significant biological activities, including antimicrobial and antitumor properties .

Classification

2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one belongs to a class of organic compounds known as diazabicyclo compounds. Its classification is based on its bicyclic structure containing nitrogen atoms, which is common in various alkaloids and biologically active molecules.

Synthesis Analysis

Methods

The synthesis of 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves several steps:

  1. Starting Materials: The synthesis often begins with the condensation of appropriate phenolic compounds and diazabicyclo precursors.
  2. Reaction Conditions: Common methods include microwave-assisted synthesis that enhances yields and reduces reaction times significantly.
  3. Isolation: After the reaction completion, the product is isolated through filtration and purification processes such as recrystallization.

Technical Details

Recent advancements in synthetic techniques have improved the efficiency of producing this compound. For instance, microwave-assisted methods allow for more uniform heating and faster reaction times compared to traditional heating methods .

Molecular Structure Analysis

Structure

The molecular structure of 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can be described as follows:

  • Core Structure: The bicyclic framework consists of a nonane backbone with a diaza configuration.
  • Substituents: Four 2-methoxyphenyl groups are symmetrically attached to the bicyclic core.

Data

Crystallographic studies reveal that the compound exists in a chair-boat conformation with specific torsion angles that influence its spatial arrangement and potential interactions with biological macromolecules .

Chemical Reactions Analysis

Reactions

The chemical reactivity of 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can be explored through various synthetic pathways:

  • Mannich Condensation: A common reaction used in synthesizing similar compounds involves a one-pot Mannich condensation using aldehydes and ketones.
  • Catalytic Transformations: Catalysts are often employed to facilitate desired transformations during synthesis.

Technical Details

Research indicates that modifications in substituents can lead to variations in reactivity and biological activity profiles of related compounds .

Mechanism of Action

Process

The mechanism of action for 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves:

  • Binding Affinities: Interaction studies have shown that this compound exhibits binding affinities with various biological macromolecules such as proteins and nucleic acids.
  • Biological Activity: The unique structural features contribute to its potential therapeutic effects, which are under investigation through techniques such as surface plasmon resonance and molecular docking simulations .

Data

These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound typically appears as a crystalline solid.
  • Solubility: Enhanced solubility due to methoxy groups contributes to its bioavailability.

Chemical Properties

  • Stability: The presence of nitrogen atoms within the bicyclic structure influences its stability under various conditions.
  • Reactivity: The compound's reactivity is affected by the substituents on the aromatic rings.

Relevant data from crystallographic studies provide insights into its molecular interactions and stability parameters .

Applications

Scientific Uses

The applications of 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one span various fields:

  • Medicinal Chemistry: Due to its structural properties, it is being investigated for potential therapeutic applications against various diseases.
  • Biological Studies: Interaction studies focus on understanding how this compound binds to biological targets and influences cellular processes.

Research continues to explore the full range of applications for this compound in drug development and other scientific fields .

Introduction to 3,7-Diazabicyclo[3.3.1]nonane Derivatives

Structural Significance in Bioactive Alkaloids and Pharmaceuticals

The 3,7-diazabicyclo[3.3.1]nonane scaffold, formally termed bispidine, constitutes a privileged structural motif in medicinal chemistry due to its presence in biologically active alkaloids and synthetic pharmaceuticals. This bicyclic framework consists of two fused piperidine rings, creating a rigid diazabicyclic system with nitrogen atoms at positions 3 and 7. The unsubstituted bispidine backbone exhibits conformational flexibility, adopting chair-chair, boat-chair, or boat-boat conformations, with the chair-chair form predominating in the gas phase [6]. This structural versatility enables diverse interactions with biological targets, particularly ion channels, G-protein coupled receptors, and enzymes [2]. Notably, bispidine derivatives exhibit a broad spectrum of pharmacological activities, including antiarrhythmic, calcium antagonistic, antithrombic, and neuroleptic properties, underscoring their significance in drug discovery [4] [10]. The incorporation of carbonyl functionality at position 9, as in 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, further enhances molecular complexity and bioactivity potential, serving as a cornerstone for developing targeted therapeutics.

Role of Tetraaryl Substituents in Conformational Behavior

Tetraaryl substitution on the bispidine framework, particularly at the 2,4,6,8-positions, profoundly influences conformational stability and biological functionality. Molecular modeling reveals that tetraaryl substitution induces significant steric strain when the bicyclic system adopts a twin-chair conformation, forcing aryl groups into energetically unfavorable proximity [10]. To alleviate this strain, the system undergoes conformational distortion, typically adopting a chair-boat configuration. This is exemplified by 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, where crystallographic analysis confirms a chair-boat conformation with distinct spatial orientations of the aryl groups [7] [10]. The methoxyphenyl substituents at positions 7 and 11 adopt equatorial orientations (torsion angles: C6–C7–C8–C9 = -171.93°; C9–C10–C11–C12 = -175.76°), while those at positions 18 and 25 exhibit pseudoaxial placements (C9–C8–C18–C19 = 132.02°; C9–C10–C25–C26 = -120.19°) [10]. This arrangement minimizes steric repulsion and facilitates intramolecular stabilization through N–H···O hydrogen bonds forming S(6) ring motifs [7]. The dihedral angles between adjacent aryl rings (23.02° for C7/C11-phenyls; 55.08° for C18/C25-phenyls) further illustrate how tetraaryl substitution dictates three-dimensional architecture, thereby modulating receptor binding and pharmacological activity [10].

Historical Context of Bicyclic Bispidines in Medicinal Chemistry

Bicyclic bispidines have a rich historical trajectory in medicinal chemistry, dating to Carl Mannich’s pioneering synthesis of substituted derivatives in 1930 [6]. Early investigations focused on their structural analogy to naturally occurring alkaloids like sparteine (a sodium channel blocker) and cytisine (a nicotinic acetylcholine receptor ligand) [2] [5]. The 1950s witnessed expanded interest in bispidine coordination chemistry, with the first transition metal complex reported in 1957, revealing potential catalytic and metallopharmaceutical applications [6]. By the late 20th century, synthetic methodologies matured, enabling systematic exploration of structure-activity relationships. Key advancements included the development of double Mannich reactions for scaffold assembly and Huang-Minlon modifications for carbonyl reductions [5] [6]. Pharmacological studies established that N,N-diphenyl derivatives exhibit antiphlogistic and antithrombic activities, while tetraaryl derivatives emerged as antibacterial agents [4] [10]. Contemporary research leverages the bispidine scaffold for radiopharmaceuticals (e.g., copper-64 PET tracers) and nicotinic receptor modulators, reflecting its enduring versatility [5] [6]. The discovery of 2,4,6,8-tetraaryl derivatives represents a convergent evolution in this journey, combining steric engineering with bioactive aryl motifs to target multifactorial diseases.

Table 1: Crystallographic Parameters of 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

ParameterValue
Empirical FormulaC₃₅H₃₆N₂O₅·0.5C₄H₁₀O
Molecular Weight1203.44 g/mol
Crystal SystemMonoclinic
Space GroupP 21/c
Unit Cell Dimensionsa = 13.5607(2) Å; b = 13.7640(2) Å; c = 20.3227(3) Å; β = 123.143(1)°
Volume3176.10(8) ų
Z2
Temperature100 K
ConformationChair-Boat
Refinement MethodFull-matrix least-squares on F²
R Factor0.054

Data sourced from crystallographic studies [7] [10]

Table 2: Antibacterial Activity of N-Acyl-3,7-Diazabicyclo[3.3.1]nonane Derivatives

Bacterial StrainZone of Inhibition (mm) for Compound 3Zone of Inhibition (mm) for Compound 4Zone of Inhibition (mm) for Compound 5
Staphylococcus aureus12.5 ± 0.514.0 ± 0.711.0 ± 0.3
Bacillus subtilis10.0 ± 0.412.5 ± 0.59.5 ± 0.2
Pseudomonas aeruginosa9.0 ± 0.310.5 ± 0.48.0 ± 0.3
Escherichia coli8.5 ± 0.29.5 ± 0.37.5 ± 0.2

Activity data for tetraaryl derivatives against Gram-positive and Gram-negative pathogens [4]

Table 3: Key Intramolecular Interactions in 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

InteractionDistance (Å)Angle (°)Geometric Motif
N2–H2···O42.8184(13)129S(6) Ring
N2–H2···O52.8936(15)124S(6) Ring
C4–H4A···N23.470(2)156Intermolecular Chain
N1–H1···Cg13.4167(10)146C–H···π Stabilization
C34–H34C···Cg23.5099(16)143C–H···π Stabilization

Cg1 and Cg2 denote centroids of C12–C17 and C19–C24 benzene rings, respectively [7] [10]

Properties

Product Name

2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

IUPAC Name

2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

Molecular Formula

C35H36N2O5

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C35H36N2O5/c1-39-25-17-9-5-13-21(25)31-29-32(22-14-6-10-18-26(22)40-2)37-34(24-16-8-12-20-28(24)42-4)30(35(29)38)33(36-31)23-15-7-11-19-27(23)41-3/h5-20,29-34,36-37H,1-4H3

InChI Key

ISMZWGPNPCOVDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4OC)C5=CC=CC=C5OC)C6=CC=CC=C6OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.